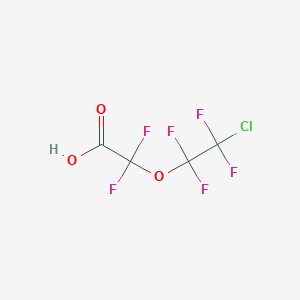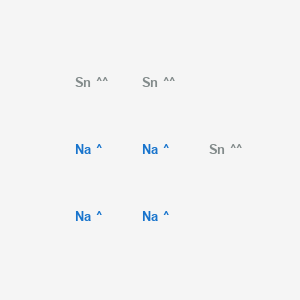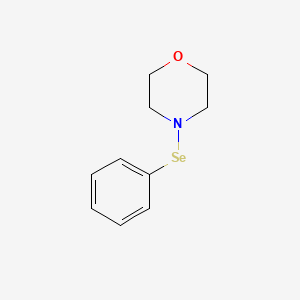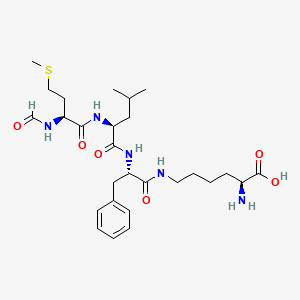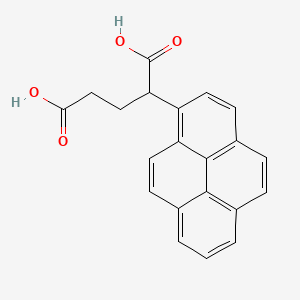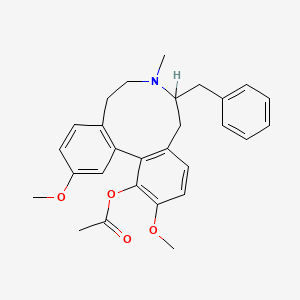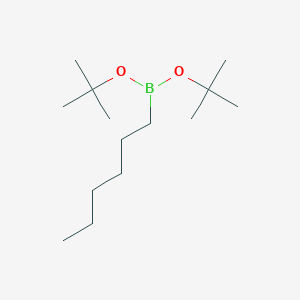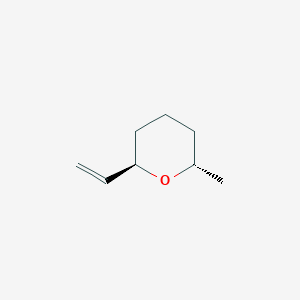
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is a chemical compound with the molecular formula C8H14O. It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom. This compound is known for its unique structural features, including a double bond and a methyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- can be achieved through various methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common practices to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which 2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Geranic oxide
- Linalool-3,7-oxide
- Dehydroxylinalooloxide A
Uniqueness
2H-Pyran, 2-ethenyltetrahydro-6-methyl-, trans- is unique due to its specific structural features, such as the presence of a double bond and a methyl group
Propiedades
Número CAS |
81554-15-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(2R,6S)-2-ethenyl-6-methyloxane |
InChI |
InChI=1S/C8H14O/c1-3-8-6-4-5-7(2)9-8/h3,7-8H,1,4-6H2,2H3/t7-,8-/m0/s1 |
Clave InChI |
UMYYXAXDBFKPKM-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](O1)C=C |
SMILES canónico |
CC1CCCC(O1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)

![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
